molecular formula C16H11N5O2 B14507878 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione CAS No. 63407-78-3

3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione

Cat. No.: B14507878
CAS No.: 63407-78-3
M. Wt: 305.29 g/mol
InChI Key: YMUYILUWPQEUCH-UHFFFAOYSA-N
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Description

3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazoquinazoline core with a phenyldiazenyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate imidazole and quinazoline derivatives under specific conditions. For instance, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of a catalyst can yield the desired imidazoquinazoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the phenyldiazenyl group to aniline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce aniline derivatives .

Mechanism of Action

The mechanism of action of 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like topoisomerase I, which is involved in DNA replication and transcription. This inhibition can lead to the disruption of cancer cell growth and proliferation . The compound may also interact with other cellular targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Properties

CAS No.

63407-78-3

Molecular Formula

C16H11N5O2

Molecular Weight

305.29 g/mol

IUPAC Name

3-phenyldiazenyl-1,3-dihydroimidazo[2,1-b]quinazoline-2,5-dione

InChI

InChI=1S/C16H11N5O2/c22-14-13(20-19-10-6-2-1-3-7-10)21-15(23)11-8-4-5-9-12(11)17-16(21)18-14/h1-9,13H,(H,17,18,22)

InChI Key

YMUYILUWPQEUCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2C(=O)NC3=NC4=CC=CC=C4C(=O)N23

Origin of Product

United States

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